molecular formula C19H16N2O4S B2503903 methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate CAS No. 477872-71-2

methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate

Cat. No.: B2503903
CAS No.: 477872-71-2
M. Wt: 368.41
InChI Key: GINACDMVWCFQKF-UHFFFAOYSA-N
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Description

Methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted at the 3-position with a 1H-pyrrol-1-yl group linked to a 2-(cyclopropylamino)-2-oxoacetyl moiety. The cyclopropylamino group introduces a strained three-membered ring, which may enhance conformational rigidity and influence metabolic stability compared to bulkier or more flexible substituents.

Properties

IUPAC Name

methyl 3-[2-[2-(cyclopropylamino)-2-oxoacetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-25-19(24)17-15(12-5-2-3-7-14(12)26-17)21-10-4-6-13(21)16(22)18(23)20-11-8-9-11/h2-7,10-11H,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINACDMVWCFQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3C(=O)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiophene moiety and a pyrrole ring, which are known for their diverse biological activities. The presence of the cyclopropylamino group enhances its pharmacological profile by potentially improving binding affinity to biological targets.

Antiviral Activity

Research indicates that derivatives of benzothiophene, including this compound, exhibit antiviral properties. A patent describes similar compounds that demonstrate effectiveness against viral infections, suggesting that this compound might also possess such activity through inhibition of viral replication mechanisms .

The proposed mechanism involves interference with viral proteases or polymerases, which are crucial for viral replication. For instance, compounds with similar structures have been shown to inhibit the NS3/4A protease in Hepatitis C virus (HCV), leading to reduced viral load in infected cells .

Antimicrobial Activity

In vitro studies have shown that benzothiophene derivatives exhibit significant activity against Mycobacterium tuberculosis (MTB). The compound's structure allows it to interact effectively with the DprE1 enzyme, crucial for the survival of MTB .

Efficacy Data

A study reported that related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.56 to 22.86 µg/mL against various strains of MTB, indicating strong antimicrobial potential .

Compound MIC (µg/mL) Target Pathogen
Compound 8c0.60Dormant M. bovis BCG
Compound 8g0.61Dormant M. bovis BCG
Compound 7b2.73–22.86MDR-MTB

Study on Antitubercular Activity

A significant study focused on the synthesis and evaluation of benzo[b]thiophene derivatives, revealing promising antitubercular activities. The findings indicated that these compounds could serve as lead candidates for developing new antitubercular agents due to their low cytotoxicity and high selectivity index against human cancer cell lines .

Environmental Impact

Another study explored the aryl hydrocarbon receptor (AhR)-mediated activities of polycyclic aromatic sulfur heterocycles, including thiophenes. While this research primarily focused on environmental pollutants, it highlighted the potential health impacts associated with exposure to similar compounds, suggesting a need for further investigation into their biological effects .

Scientific Research Applications

Basic Information

  • Molecular Formula : C19H16N2O4S
  • Molecular Weight : 368.41 g/mol
  • Density : Approximately 1.46 g/cm³ (predicted)
  • pKa : 11.93 (predicted)

Structural Characteristics

The compound features a benzothiophene moiety, which is known for its pharmacological properties. The presence of a cyclopropylamino group and a pyrrole ring contributes to its unique reactivity and interaction with biological targets.

Synthesis of Novel Compounds

Methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate serves as a versatile intermediate in the synthesis of various biologically active compounds. Its synthetic routes often involve multi-step organic reactions that can be tailored to introduce different functional groups for specific applications in drug development.

Antifungal Activity

Research has indicated that compounds related to this structure exhibit antifungal properties. A patent (WO2009130481A1) describes pyrrole derivatives, including those similar to this compound, which demonstrate significant antifungal activity against various strains, making them candidates for further development as antifungal agents .

Recent studies have focused on the biological activities of compounds with similar structures, highlighting their potential as inhibitors of key enzymes involved in disease processes. For example, derivatives have shown promise as inhibitors of cyclooxygenase enzymes, which play a role in inflammation and pain pathways .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with specific receptors or enzymes, indicating its potential therapeutic applications .

Case Study 1: Antifungal Efficacy

A study reported the synthesis of several pyrrole derivatives and assessed their antifungal activity against Candida species. The results indicated that specific modifications to the base structure significantly enhanced antifungal potency, suggesting that this compound could be optimized for improved efficacy .

Case Study 2: Enzyme Inhibition

Another research effort focused on evaluating the inhibition of cyclooxygenase enzymes by related compounds. The findings revealed that certain structural modifications led to increased inhibitory activity, paving the way for developing anti-inflammatory agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with two analogues:

Methyl 3-{2-[2-(morpholin-4-yl)-2-oxoacetyl]-1H-pyrrol-1-yl}thiophene-2-carboxylate (): Features a morpholine ring instead of cyclopropylamino, introducing a polar oxygen atom and a six-membered ring.

Key Differences:

  • Cyclopropylamino: Small, strained ring; may improve metabolic stability and reduce steric hindrance.
  • Morpholin-4-yl : Polar, oxygen-containing ring; enhances solubility and hydrogen-bonding capacity.

Physicochemical Properties

Property Target Compound Morpholin-4-yl Analogue 4-Chloroanilino Analogue
Substituent (R) Cyclopropylamino Morpholin-4-yl 4-Chloroanilino
Molecular Formula C₂₀H₁₇N₂O₄S* C₁₇H₁₈N₂O₅S* C₂₂H₁₅ClN₂O₄S
Molecular Weight ~407.4 g/mol* ~386.4 g/mol* 438.9 g/mol
Purity Not reported Not reported ≥95%
Key Functional Groups Strained cyclopropane, amide Morpholine (polar ether-amine) Chlorinated aromatic ring

*Calculated based on structural analogues due to lack of direct data.

Research Findings and Implications

  • Target Compound: The cyclopropylamino group’s strain and compact size may reduce enzymatic degradation, making it advantageous for drug design.
  • Morpholin-4-yl Analogue : The morpholine ring’s polarity likely improves aqueous solubility, critical for oral bioavailability .

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